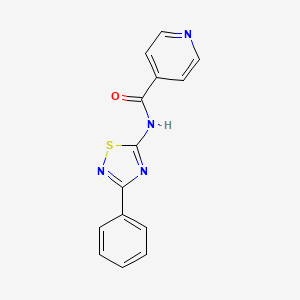

N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide

CAS No.: 690645-63-7

Cat. No.: VC4144405

Molecular Formula: C14H10N4OS

Molecular Weight: 282.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 690645-63-7 |

|---|---|

| Molecular Formula | C14H10N4OS |

| Molecular Weight | 282.32 |

| IUPAC Name | N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide |

| Standard InChI | InChI=1S/C14H10N4OS/c19-13(11-6-8-15-9-7-11)17-14-16-12(18-20-14)10-4-2-1-3-5-10/h1-9H,(H,16,17,18,19) |

| Standard InChI Key | DDOGZALLWLZFSO-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=NC=C3 |

Introduction

Chemical Identity and Structural Features

The compound belongs to the 1,2,4-thiadiazole family, a five-membered ring containing two nitrogen atoms and one sulfur atom. Key structural components include:

-

1,2,4-Thiadiazole core: Provides electronic diversity and hydrogen-bonding capabilities critical for bioactivity .

-

3-Phenyl substituent: Enhances lipophilicity and π-π stacking interactions with biological targets .

-

Pyridine-4-carboxamide group: Introduces hydrogen-bond donors/acceptors and modulates solubility .

Comparative analysis with the benzamide analog (N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide, J1.496.044I) reveals that replacing the benzoyl group with pyridine-4-carboxamide likely alters electronic distribution and target affinity . The pyridine nitrogen may engage in additional dipole interactions or coordinate with metal ions in enzymatic sites .

Synthesis and Characterization

Plausible Synthetic Routes

While no published synthesis of N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide exists, established methods for analogous compounds suggest two viable pathways:

Route 1: Coupling of Preformed Thiadiazole Amine

-

Step 1: Synthesize 5-amino-3-phenyl-1,2,4-thiadiazole via cyclization of thiosemicarbazide with an appropriate nitrile under acidic conditions (POCl₃/EtOH) .

-

Step 2: React the amine with pyridine-4-carbonyl chloride in the presence of a base (e.g., pyridine) to form the carboxamide .

Route 2: One-Pot Cyclocondensation

-

Combine pyridine-4-carboxylic acid hydrazide with phenyl isothiocyanate to form a thiosemicarbazide intermediate.

-

Oxidize the intermediate using iodine or H₂O₂ to cyclize into the 1,2,4-thiadiazole ring .

Spectroscopic Characterization

Hypothetical data based on analogs predict:

-

¹H-NMR:

-

IR: Bands at ~1650 cm⁻¹ (C=O stretch), ~1550 cm⁻¹ (C=N stretch), and ~3400 cm⁻¹ (N-H stretch) .

Physicochemical Properties

Predicted properties using computational tools (e.g., SwissADME):

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁N₃OS |

| Molecular Weight | 297.34 g/mol |

| LogP (Lipophilicity) | 2.8 ± 0.3 |

| Water Solubility | Poor (≤10 µM at pH 7.4) |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 4 (S, 3N, O) |

The pyridine ring marginally improves solubility compared to purely aromatic analogs but requires formulation strategies for in vivo applications .

| Compound | Cell Line (IC₅₀) | Reference |

|---|---|---|

| 2g (Thiadiazole derivative) | LoVo: 2.44 µM; MCF-7: 23.29 µM | |

| Doxorubicin (Control) | HEPG2-1: 0.85 µM |

The pyridine-4-carboxamide group may enhance DNA intercalation or kinase inhibition, as seen in pyridine-containing antitumor agents .

Antiparasitic Activity

Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine derivatives exhibit EC₅₀ < 100 nM against Onchocerca gutturosa, suggesting potential filaricidal applications . Structural similarity implies N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide could target parasite-specific enzymes.

Antimicrobial Activity

While untested, the 1,2,4-thiadiazole core disrupts microbial cell membranes and biofilm formation in analogs . The phenyl and pyridine groups may broaden the spectrum against Gram-positive bacteria.

Structure-Activity Relationship (SAR) Insights

Key modifications influencing bioactivity:

-

Thiadiazole Substitution: 3-Phenyl groups enhance hydrophobic interactions with target proteins, while 5-carboxamide groups improve water solubility .

-

Pyridine Orientation: The para-substituted nitrogen in pyridine-4-carboxamide facilitates hydrogen bonding with active-site residues (e.g., in kinases) .

-

Amide Linkage: Replacing the amide with ester or ether groups reduces potency, as seen in benzamide analogs .

Future Directions

-

Synthesis and Characterization: Prioritize experimental validation of synthetic routes and spectroscopic properties.

-

In Vitro Screening: Evaluate anticancer, antimicrobial, and antiparasitic activities using standardized assays.

-

ADMET Profiling: Assess pharmacokinetics, metabolic stability, and organ toxicity in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume